molecular formula C9H7FO3 B2880087 6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid CAS No. 1779786-54-7

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No.: B2880087
CAS No.: 1779786-54-7
M. Wt: 182.15
InChI Key: OSMYJRVPLJZSLA-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a chemical compound with the molecular formula C9H7FO3 and a molecular weight of 182.15 g/mol It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Scientific Research Applications

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid has several scientific research applications, including:

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzofuran derivatives, such as 6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential as natural drug lead compounds . Future research may focus on exploring their diverse pharmacological activities and potential applications as drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance the efficiency and yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product. Safety measures and environmental considerations would also be critical in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other derivatives.

    Substitution: This reaction can replace the fluorine atom or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-2H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMYJRVPLJZSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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